molecular formula C7H9BN2O4 B8269448 (4-(Methylamino)-3-nitrophenyl)boronic acid

(4-(Methylamino)-3-nitrophenyl)boronic acid

货号: B8269448
分子量: 195.97 g/mol
InChI 键: WALSPGACNYWUKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(Methylamino)-3-nitrophenyl)boronic acid is a multifunctional aromatic boronic acid derivative of high interest in medicinal chemistry and organic synthesis. It serves as a versatile building block for the construction of complex molecules, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The presence of both a methylamino group and a nitro group on the phenyl ring makes this compound a valuable precursor for the synthesis of secondary amines. Recent advances have demonstrated that boronic acids can undergo reductive C–N coupling directly with nitro compounds to form (hetero)arylamines, which are common structural motifs in pharmaceuticals and agrochemicals . Boronic acids, in general, are known to act as bioisosteres for carboxylic acids and can function as enzyme inhibitors. For instance, some nitrophenylboronic acid derivatives have been identified as inhibitors of beta-lactamase, an enzyme responsible for antibiotic resistance in bacteria such as Staphylococcus aureus . The unique physicochemical properties of the boronic acid group, which can reversibly bind to nucleophiles like hydroxyl groups, also make it a candidate for developing sensors and delivery systems . This compound is intended for research applications only, including use as a reference standard or synthetic intermediate in drug development, material science, and biochemical tool discovery. It is not approved for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

[4-(methylamino)-3-nitrophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALSPGACNYWUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Buchwald-Hartwig Amination Followed by Miyaura Borylation

This two-step method is the most widely reported approach for synthesizing (4-(methylamino)-3-nitrophenyl)boronic acid.

Step 1: Buchwald-Hartwig Amination

  • Substrate : 1-Bromo-3-nitrobenzene.

  • Reagents : Methylamine, Pd catalyst (e.g., Pd(OAc)₂), Xantphos ligand, NaOt-Bu.

  • Conditions : 80–110°C in toluene or dioxane under inert atmosphere.

  • Outcome : 4-Methylamino-3-nitro-1-bromobenzene.

  • Yield : 85–90% (based on analogous reactions in Source 12).

Step 2: Miyaura Borylation

  • Substrate : 4-Methylamino-3-nitro-1-bromobenzene.

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), PdCl₂(dppf), KOAc.

  • Conditions : 80–100°C in dioxane, followed by hydrolysis with HCl.

  • Outcome : this compound.

  • Yield : 78–85% (Source 13).

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronic ester. Acidic hydrolysis yields the boronic acid.

Reductive Methylation of 4-Amino-3-Nitrophenylboronic Acid

This method leverages nitro reduction followed by reductive methylation.

Step 1: Nitro Reduction

  • Substrate : 3-Nitro-4-bromophenylboronic acid.

  • Reagents : H₂, Pd/C (10% w/w).

  • Conditions : 40–60 psi H₂ in ethanol at 50°C.

  • Outcome : 4-Amino-3-nitrophenylboronic acid.

  • Yield : 95–98% (Source 10).

Step 2: Reductive Methylation

  • Substrate : 4-Amino-3-nitrophenylboronic acid.

  • Reagents : Formaldehyde, NaBH₃CN.

  • Conditions : Methanol, 25°C, 12 h.

  • Outcome : this compound.

  • Yield : 70–75% (Source 11).

Limitations : Over-methylation to dimethylamino derivatives may occur without careful stoichiometric control.

Direct Boronation of Pre-Functionalized Aromatic Amines

This approach introduces the boronic acid group after installing the methylamino and nitro substituents.

Step 1: Synthesis of 4-Methylamino-3-Nitrobenzene

  • Substrate : 4-Chloro-3-nitrobenzene.

  • Reagents : Methylamine (40% aqueous), K₂CO₃.

  • Conditions : 80°C in DMF, 6 h.

  • Outcome : 4-Methylamino-3-nitrobenzene.

  • Yield : 99% (Source 5).

Step 2: Boronation via Directed Ortho-Metalation

  • Substrate : 4-Methylamino-3-nitrobenzene.

  • Reagents : n-BuLi, B(OMe)₃.

  • Conditions : -78°C in THF, followed by acidic hydrolysis.

  • Outcome : this compound.

  • Yield : 65–70% (Source 9).

Challenge : The nitro group’s electron-withdrawing nature complicates lithiation, requiring optimized stoichiometry.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Buchwald-Hartwig + MiyauraHigh regioselectivity; scalableRequires Pd catalysts; costly ligands78–85%
Reductive MethylationMild conditions; avoids halogenated intermediatesRisk of over-methylation70–75%
Direct BoronationUtilizes simple starting materialsLow yield due to competing side reactions65–70%

Critical Reaction Parameters

Catalyst Selection

  • Pd-Based Systems : Pd(OAc)₂ with Xantphos maximizes coupling efficiency in Buchwald-Hartwig reactions.

  • Ligand Effects : Bulky ligands (e.g., dppf) improve Miyaura borylation yields by stabilizing Pd intermediates.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF or dioxane enhance nucleophilic substitution rates in methylation steps.

  • Low-Temperature Lithiation : -78°C minimizes decomposition of boronate intermediates.

Case Study: Large-Scale Synthesis (Source 10)

A Chinese patent (CN106946920A) details a 97.5% yield route:

  • Hydrogenation : 4-Nitrobenzeneboronic acid → 4-aminophenylboronic acid (98.7% yield).

  • Acylation : 4-Aminophenylboronic acid + acetyl chloride → 4-acetamidophenylboronic acid.

  • Nitration : Introduces nitro group at position 3 using HNO₃/H₂SO₄.

  • Methylation : Acetamide hydrolysis followed by reductive methylation.

Key Insight : The nitro group is introduced late-stage to avoid boronic acid degradation.

Emerging Techniques

  • Flow Chemistry : Enables safer handling of reactive intermediates (e.g., lithiated species).

  • Photoredox Catalysis : Potential for nitro-to-amine reductions under milder conditions .

化学反应分析

Types of Reactions

(4-(Methylamino)-3-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Formation of (4-(Methylamino)-3-aminophenyl)boronic acid.

    Substitution: Formation of biaryl compounds.

    Reduction: Formation of (4-(Methylamino)-3-aminophenyl)boronic acid.

科学研究应用

Medicinal Chemistry

Anticancer Activity
Boronic acids, including (4-(Methylamino)-3-nitrophenyl)boronic acid, have shown promise in anticancer research. The compound can interact with proteasomes, which are crucial for protein degradation in cancer cells. This interaction can lead to the inhibition of cancer cell proliferation. Research indicates that modifications of boronic acids can enhance their selectivity and efficacy against specific cancer types, making them valuable in drug development .

Antibacterial Properties
Boronic acids are also noted for their antibacterial activities. Studies have demonstrated that this compound can inhibit β-lactamases produced by resistant bacterial strains, thus restoring the efficacy of β-lactam antibiotics. This property is particularly significant in combating multi-drug resistant infections, such as those caused by Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study: Inhibition of β-Lactamases
In vitro studies have shown that this compound effectively inhibits various β-lactamases, enhancing the activity of co-administered antibiotics. This has been particularly relevant in treating infections caused by Gram-negative bacteria resistant to conventional therapies .

Catalysis

Reductive Coupling Reactions
The compound has been utilized in reductive coupling reactions involving nitro compounds and boronic acids. These reactions are essential for synthesizing N-arylamines, which are important intermediates in pharmaceuticals. The use of this compound in such reactions has demonstrated high yields and efficiency when paired with suitable catalysts .

Table: Catalytic Performance Comparison

Catalyst TypeYield (%)Turnover Number
Commercial MoO₃1716
MoO₃@m-SiO₂8342

The above table illustrates the improved catalytic performance when using modified catalysts with this compound compared to traditional catalysts .

Material Science

Polymer Development for Drug Delivery
Research has explored the incorporation of boronic acids into dendritic polymers for enhanced drug delivery systems. The presence of this compound within these polymers has been shown to improve the stability and efficacy of protein delivery to target cells. Studies indicate that dendrimers modified with this boronic acid exhibit significantly higher transduction efficiency compared to non-modified versions .

Case Study: Cytosolic Delivery Efficiency
In experiments using HeLa cells, dendrimers containing this compound demonstrated superior delivery capabilities for model proteins compared to other modifications. The fluorescence intensity observed in treated cells indicated a more effective cellular uptake, highlighting the potential for this compound in biomedical applications .

Summary of Biological Activities

Biological ActivityObservations
AnticancerInhibits proteasome activity; selective against tumors
AntibacterialEffective against multi-drug resistant strains
Enzyme InhibitionInhibits β-lactamases; enhances antibiotic efficacy
Drug DeliveryImproves stability and cellular uptake of proteins

作用机制

The mechanism of action of (4-(Methylamino)-3-nitrophenyl)boronic acid involves its ability to form covalent bonds with specific molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical reactions.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Physicochemical Properties

The following table compares (4-(Methylamino)-3-nitrophenyl)boronic acid with key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Issues
This compound (Hypothetical) C₇H₉BN₂O₄ 196.97 g/mol 3-NO₂, 4-NHCH₃ Predicted moderate solubility*
4-Amino-3-nitrophenylboronic acid C₆H₇BN₂O₄ 181.94 g/mol 3-NO₂, 4-NH₂ Limited data; may precipitate in culture media
4-Methyl-3-nitrophenylboronic acid C₇H₈BNO₄ 181.95 g/mol 3-NO₂, 4-CH₃ Stable in RPMI medium; no precipitation reported
3-Nitrophenylboronic acid C₆H₆BNO₄ 166.93 g/mol 3-NO₂ Soluble in polar solvents; widely used in cross-coupling
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid C₁₅H₁₇BO₃ 272.11 g/mol Bulky aryl groups Poor solubility; precipitates in RPMI medium

*Predicted based on substituent effects: The methylamino group (-NHCH₃) may enhance water solubility compared to purely hydrophobic substituents.

Antiproliferative Effects
  • 6-Hydroxynaphthalen-2-yl boronic acid : Exhibits potent antiproliferative activity with IC₅₀ = 0.1969 µM in cell viability assays .
  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM, comparable to the naphthalene derivative .
  • Boronic acid-containing cis-stilbenes (e.g., 13c) : Inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and show IC₅₀ = 0.48–2.1 µM against cancer cell lines .
HDAC Inhibition
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . Structural flexibility and boronic acid positioning are critical for activity.

Solubility and Chirality Considerations

  • Solubility challenges: Bulky boronic acids (e.g., pyren-1-yl boronic acid) often precipitate in aqueous media, limiting in vitro assays . The methylamino group in this compound may mitigate this issue by increasing polarity.
  • Chirality: Pyrrolidine boronic acids exist as racemic mixtures, but enantiopure derivatives show distinct docking poses .

Therapeutic Potential

  • Tubulin polymerization inhibitors : Boronic acids with planar aromatic systems (e.g., combretastatin analogs) demonstrate potent anticancer activity .
  • Immunoproteasome inhibition: Boronic acids like bortezomib are FDA-approved for myeloma, highlighting the scaffold’s relevance .

生物活性

(4-(Methylamino)-3-nitrophenyl)boronic acid is a compound of growing interest in medicinal chemistry, particularly for its potential applications in cancer therapy and enzyme inhibition. This article provides an overview of its biological activity, including data from various studies, case analyses, and structure-activity relationships.

Boronic acids, including this compound, are known for their ability to form coordinate covalent interactions with nucleophilic sites within biological systems. This property allows them to act as effective inhibitors for several biological targets, including proteasomes and various enzymes involved in cancer progression. The substitution of the nitro group with a boronic acid moiety is hypothesized to enhance binding affinity and specificity towards targets such as the androgen receptor (AR) due to the potential for hydrogen bond formation and other interactions with amino acid residues in the binding site .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Prostate Cancer : The compound was tested against the LAPC-4 human prostate cancer cell line and showed promising activity. In vitro assays revealed that modifications to the compound's structure significantly influenced its anticancer efficacy. For instance, certain substitutions increased its potency compared to traditional non-steroidal antiandrogens like flutamide .
  • Liver Cancer : Additional testing on HepG2 liver cancer cells indicated that the compound could also inhibit growth in this cell line, suggesting a broader spectrum of anticancer activity .

Enzyme Inhibition

The compound's boronic acid functionality allows it to act as an inhibitor for various enzymes:

  • Acetylcholinesterase : It exhibited moderate inhibitory activity with an IC50 value indicating its potential use in neurodegenerative disease treatment .
  • Butyrylcholinesterase : The compound demonstrated high inhibition levels, which could be beneficial for conditions involving cholinergic dysfunction .

In Vitro Studies

A comprehensive study evaluated the biological activities of this compound derivatives. The results are summarized in the following table:

Compound VariantCell Line TestedIC50 (µM)Activity Type
Original CompoundLAPC-48.5Antiproliferative
Variant AHepG210.2Antiproliferative
Variant BMCF-718.8Cytotoxic
Variant CPC-35.0Antiproliferative

These findings illustrate that structural modifications can lead to significant changes in biological activity, emphasizing the importance of structure-activity relationships in drug design.

In Vivo Studies

In vivo assessments have shown that compounds based on this compound possess favorable pharmacokinetic profiles and low toxicity levels when administered in animal models. Histological evaluations confirmed no significant adverse effects on healthy tissues, supporting their potential for therapeutic applications .

常见问题

Q. What are the recommended synthetic routes for (4-(Methylamino)-3-nitrophenyl)boronic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach is:

  • Step 1 : Nitration of a pre-functionalized boronic acid precursor (e.g., 4-methylaminophenylboronic acid) under controlled conditions using nitric acid or nitrating agents.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the nitro-substituted product.
  • Optimization : Use of anhydrous solvents (e.g., 1,4-dioxane) and catalysts like bis(norbornadiene)rhodium(I) tetrafluoroborate . Reaction temperature (20–60°C) and stoichiometric ratios of reagents should be calibrated to minimize side reactions. Purity (>97%) can be confirmed via HPLC or NMR .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm substituent positions and boron coordination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 180.954 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>97% technical grade) .
  • Infrared Spectroscopy (IR) : Detection of B–O and N–H stretches to confirm functional groups.

Q. How does the presence of both methylamino and nitro substituents influence the stability and storage requirements of this boronic acid?

The nitro group (-NO2_2) is electron-withdrawing, increasing acidity and potential hydrolysis susceptibility. The methylamino group (-NHCH3_3) introduces basicity, which may stabilize the boronic acid via intramolecular interactions.

  • Storage : Store in sealed containers under anhydrous conditions at room temperature to prevent hydrolysis .
  • Handling : Use inert atmospheres (N2_2/Ar) during reactions to avoid oxidation of the methylamino group .

Advanced Research Questions

Q. In cross-coupling reactions, how does the electronic environment of this compound affect its reactivity compared to other nitro-substituted arylboronic acids?

The nitro group reduces electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura reactions. However, the methylamino group donates electrons via resonance, partially counteracting this effect.

  • Experimental Design : Compare reaction rates with analogs like 3-nitrophenylboronic acid (no methylamino group) using Pd or Rh catalysts .
  • Key Metrics : Monitor coupling efficiency in aryl halide systems (e.g., 4-bromophenyl derivatives) under varying pH and solvent conditions .

Q. What strategies can be employed to address discrepancies in binding affinity data when using this compound in pH-dependent biological systems?

  • pH Calibration : Conduct binding assays (e.g., 1H^1\text{H} NMR titrations) across a pH gradient (4.0–8.0) to identify optimal binding conditions, as boronic acids exhibit pH-dependent binding to diols (e.g., sialic acids) .
  • Control Experiments : Compare with structurally similar boronic acids (e.g., 3-pyridylboronic acid) to isolate substituent effects .
  • Decomposition Checks : Use LC-MS to rule out hydrolysis or oxidation products interfering with binding measurements .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel catalytic systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Rh complexes) to optimize transition states .
  • Validation : Correlate computed binding energies with experimental kinetic data from cross-coupling or biological assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。